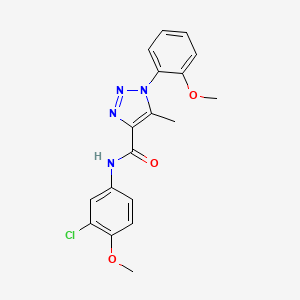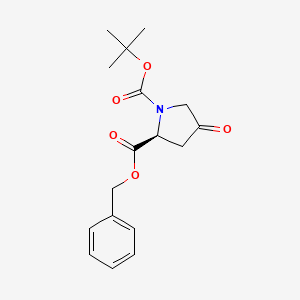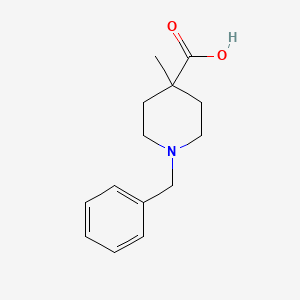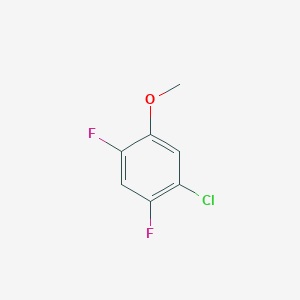
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Some new 1,2,4-triazole derivatives, including compounds with structural similarities to N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and found to possess good or moderate antimicrobial activities against test microorganisms. The synthesis involved various ester ethoxycarbonylhydrazones reacting with primary amines, leading to the creation of compounds with potential as antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
The 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole compound, closely related to the compound of interest, has demonstrated excellent corrosion inhibition performance on mild steel in hydrochloric acid medium. Its efficiency reached up to 98% at certain concentrations, indicating its potential as a highly effective corrosion inhibitor. The inhibition process is attributed to the adsorption of the triazole compound on the steel surface, fitting well with Langmuir’s adsorption isotherm model (Bentiss et al., 2009).
Electronic and Optical Properties Analysis
A study focusing on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which share a core structural motif with the compound , highlighted the significance of experimental and theoretical analysis on their geometric parameters, electronic, nonlinear optical properties, and spectroscopic characteristics. Through DFT calculations and experimental methods, insights into the electronic properties, including ionization potential, electron affinity, and energy gap, were obtained, emphasizing the compounds' potential in electronic and optical applications (Beytur & Avinca, 2021).
Antitumor and Cytotoxicity Potential
The synthesis and evaluation of certain 1,2,4-triazole derivatives have been conducted with a focus on their potential antitumor activities. These studies aim to identify new therapeutic agents, where compounds structurally related to this compound are synthesized and their efficacy against various cancer cell lines is assessed. The investigations into these compounds' biological activities are crucial for the development of novel antitumor treatments (Stevens et al., 1984).
Synthesis and Chemical Analysis
Extensive synthetic work on 1,2,4-triazole derivatives, including methodologies for creating compounds with potential biological and chemical utility, illustrates the wide-ranging scientific interest in these molecules. Research includes the development of new synthetic routes, characterization techniques, and the exploration of their chemical properties, underscoring the compound's relevance in synthetic organic chemistry and drug development processes (Guirado et al., 2016).
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-12-8-9-15(25-2)13(19)10-12)21-22-23(11)14-6-4-5-7-16(14)26-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEDDPPZLBUHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-8-cyclopentyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2841912.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)
![N'-(2,4-difluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide](/img/structure/B2841917.png)
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2841919.png)

![3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2841923.png)
![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)
amine](/img/structure/B2841927.png)



![N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2841934.png)
